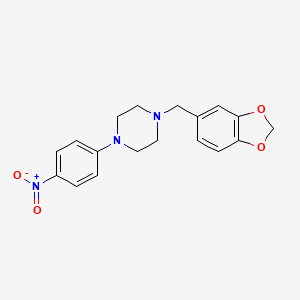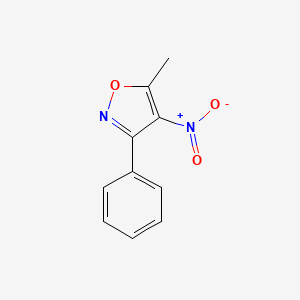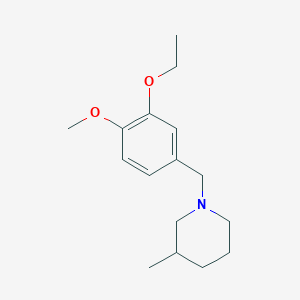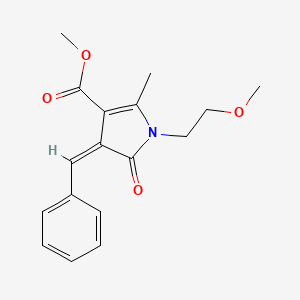
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitrophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitrophenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a benzodioxole group and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitrophenyl)piperazine typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole group can be synthesized from catechol and formaldehyde under acidic conditions.
Nitration of Phenylpiperazine: The nitrophenyl group is introduced by nitrating phenylpiperazine using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The final step involves coupling the benzodioxole intermediate with the nitrated phenylpiperazine under basic conditions, often using a coupling agent like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitrophenyl)piperazine undergoes several types of chemical reactions:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The benzodioxole and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitrophenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Biological Studies: Used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: Employed as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets such as neurotransmitter receptors. The benzodioxole group may interact with receptor binding sites, while the nitrophenyl group can influence the compound’s overall pharmacokinetics and dynamics.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1,3-benzodioxol-5-ylmethyl)-4-phenylpiperazine: Lacks the nitro group, which may result in different pharmacological properties.
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-aminophenyl)piperazine: Contains an amino group instead of a nitro group, affecting its reactivity and biological activity.
Uniqueness
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitrophenyl)piperazine is unique due to the presence of both the benzodioxole and nitrophenyl groups, which confer distinct chemical and biological properties. The combination of these groups allows for diverse chemical reactivity and potential therapeutic applications.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-21(23)16-4-2-15(3-5-16)20-9-7-19(8-10-20)12-14-1-6-17-18(11-14)25-13-24-17/h1-6,11H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDFSKCFBSQJKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2,4-Dimethylphenyl)amino]-3-(piperidin-1-YL)-1,4-dihydronaphthalene-1,4-dione](/img/structure/B4951990.png)
![2-[(5Z)-2,4-dioxo-5-[(4-propan-2-yloxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4951998.png)

![11-[4-(benzyloxy)-3-methoxyphenyl]-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4952011.png)
![4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4952015.png)
![1-[(3-Ethoxy-4-methoxyphenyl)methyl]-2-methylpiperidine](/img/structure/B4952026.png)


![N-1,3-thiazol-2-yl-2-{[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]thio}acetamide](/img/structure/B4952051.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(2-methylbenzoyl)-4-piperidinecarboxamide](/img/structure/B4952056.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine oxalate](/img/structure/B4952068.png)
![4-[(3-hydroxyphenyl)diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4H-pyrazol-3-one](/img/structure/B4952078.png)
![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-5-iodobenzamide](/img/structure/B4952082.png)
![4-methoxy-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B4952089.png)
